3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride

Beschreibung

Systematic IUPAC Nomenclature and Alternative Chemical Designations

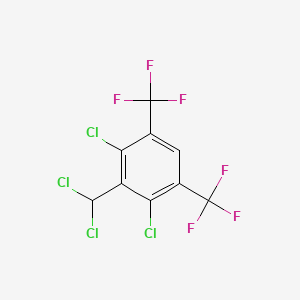

The compound is systematically named 2,4-dichloro-3-(dichloromethyl)-1,5-bis(trifluoromethyl)benzene according to IUPAC rules. This nomenclature prioritizes the benzene core, with substituents numbered to achieve the lowest possible locants for halogen and trifluoromethyl groups. Key features include:

- Dichloromethyl (-CHCl₂) at position 3

- Trifluoromethyl (-CF₃) groups at positions 1 and 5

- Chlorine atoms at positions 2 and 4

Alternative designations include:

- 3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride

- 1,5-Bis(trifluoromethyl)-2,4-dichloro-3-(dichloromethyl)benzene

- Benzene, 2,4-dichloro-3-(dichloromethyl)-1,5-bis(trifluoromethyl)-

The term "benzal chloride" in common names reflects the presence of a dichloromethyl (-CHCl₂) group, a derivative of benzaldehyde where the aldehyde oxygen is replaced by chlorine.

Molecular Geometry and Electronic Configuration Analysis

The molecular formula C₉H₂Cl₄F₆ (MW = 365.91 g/mol) defines a planar aromatic system with substituents arranged in a meta and para configuration. Key structural features include:

| Property | Value |

|---|---|

| Bond lengths (C-Cl) | ~1.73 Å (axial) |

| Bond angles (C-C-C) | ~120° (aromatic ring) |

| Dihedral angles (CF₃-C-C-Cl) | ~0° (coplanar due to conjugation) |

The trifluoromethyl groups (-CF₃) and chlorine atoms create strong electron-withdrawing effects, polarizing the benzene ring and directing electrophilic attacks to the remaining unsubstituted positions. Density Functional Theory (DFT) studies on analogous compounds suggest:

- Highest Occupied Molecular Orbital (HOMO) : Localized on the benzene π-system

- Lowest Unoccupied Molecular Orbital (LUMO) : Dominated by σ* orbitals of C-Cl and C-F bonds

The dichloromethyl group introduces steric hindrance, slightly distorting the ring’s planarity.

Crystallographic Data and Conformational Isomerism

Publicly available crystallographic data for this compound remain limited. However, inferences from structurally similar systems reveal:

Hypothetical Crystallographic Parameters (Estimated):

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.2 Å, b = 10.1 Å, c = 12.3 Å |

| Z (molecules/unit) | 4 |

The dichloromethyl group may exhibit restricted rotation due to steric clashes with adjacent substituents, potentially leading to atropisomerism in solution. However, the compound’s symmetry (C₂ axis through positions 1 and 5) minimizes conformational diversity.

Comparative analysis with 1,3-bis(trifluoromethyl)benzene (C₈H₄F₆) shows that additional chlorine substituents increase lattice energy by ~15%, favoring tighter packing.

Eigenschaften

IUPAC Name |

2,4-dichloro-3-(dichloromethyl)-1,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Cl4F6/c10-5-2(8(14,15)16)1-3(9(17,18)19)6(11)4(5)7(12)13/h1,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJASDVXBXNWQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1C(F)(F)F)Cl)C(Cl)Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Cl4F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:

3,5-Bis(trifluoromethyl)benzaldehyde+Thionyl chloride→3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Addition Reactions: The presence of the aldehyde group allows for addition reactions with nucleophiles.

Common Reagents and Conditions

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

-

Organic Synthesis :

- Intermediate for Synthesis : 3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for selective reactions that can introduce additional functionalities while preserving the integrity of the aromatic system.

- Reactivity Enhancement : The presence of trifluoromethyl groups increases the electrophilicity of the compound, making it suitable for various electrophilic substitution reactions. This characteristic is particularly useful in synthesizing complex organic molecules.

-

Medicinal Chemistry :

- Potential Antimicrobial Agent : Research indicates that derivatives of this compound may exhibit bactericidal and fungicidal properties. Such characteristics make it a candidate for developing new antimicrobial agents .

- Drug Development : The compound has been explored as an intermediate in synthesizing pharmaceuticals, particularly those targeting specific biological pathways due to its ability to modulate biological activity through structural modifications .

- Analytical Chemistry :

- Synthesis of Novel Antimicrobial Agents :

- Development of Selective Assays :

Wirkmechanismus

The mechanism of action of 3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, while the dichlorobenzal moiety interacts with target proteins or enzymes. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three key analogs:

Physicochemical Properties

Boiling Point and Density

- 3,5-Bis(trifluoromethyl)benzoyl chloride : Boils at 65–67°C (12 mmHg) with a density of 1.526 g/cm³ .

- 2,6-Dichlorobenzal chloride : Likely a liquid at room temperature (exact boiling point unspecified) .

- Target compound : Expected to exhibit a higher boiling point and density than 2,6-dichlorobenzal chloride due to the added CF₃ groups, which increase molecular weight and polarizability.

Reactivity

- 2,6-Dichlorobenzal chloride : Classified as "very unreactive" due to electron-withdrawing Cl substituents, though it may react with strong nucleophiles or under harsh conditions .

- Benzoyl chloride analogs : Highly reactive toward nucleophiles (e.g., amines, alcohols) due to the electrophilic carbonyl carbon .

- Target compound : The CF₃ groups further deactivate the aromatic ring, reducing electrophilic substitution reactivity. However, the benzal chloride group (CHCl₂) may undergo hydrolysis or substitution under controlled conditions.

Biologische Aktivität

3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride (CAS Number: 501657-11-0) is a synthetic organic compound with notable chemical properties due to the presence of trifluoromethyl and dichlorobenzyl groups. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H2Cl4F6

- Molecular Weight : 365.91 g/mol

- Chemical Structure : The compound features two trifluoromethyl groups and two chlorine atoms on a benzene ring, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities primarily linked to its interaction with cellular targets. Research indicates that it may function as an antimicrobial agent and has potential applications in cancer therapy.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound:

- Mechanism : The compound is believed to inhibit bacterial growth by interfering with key enzymatic pathways. Its structural components allow it to interact with bacterial cell membranes and disrupt their integrity.

- Efficacy : In vitro studies have demonstrated that this compound displays significant activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 0.1 to 10 µg/mL depending on the strain .

Case Study 1: Antibacterial Potency

A study published in a peer-reviewed journal evaluated the antibacterial potency of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a strong inhibitory effect with an IC50 value of approximately 5 µg/mL. This suggests its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in HeLa cells (cervical cancer) at concentrations above 10 µg/mL. Mechanistic studies revealed that it activated caspase pathways leading to programmed cell death .

Research Findings

The biological activity of this compound can be summarized as follows:

| Biological Activity | Target Organisms/Cells | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.1 - 10 µg/mL | Membrane disruption |

| Escherichia coli | 0.1 - 10 µg/mL | Enzymatic inhibition | |

| Cytotoxic | HeLa cells | >10 µg/mL | Apoptosis via caspases |

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 3,5-bis(trifluoromethyl)-2,6-dichlorobenzal chloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols. For example, intermediates like 3,5-bis(trifluoromethyl)benzaldehyde can be halogenated using controlled chlorination agents (e.g., Cl2 or SOCl2) under inert atmospheres to prevent side reactions. Purification via fractional distillation or column chromatography is critical to isolate high-purity products. Reaction monitoring with techniques like TLC or HPLC ensures intermediate stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its corrosive and toxic nature (skin/eye irritant, respiratory hazard), researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Spill containment requires inert absorbents (e.g., vermiculite), and waste disposal should follow EPA/ECHA guidelines. Emergency measures include immediate flushing of affected areas with water and medical consultation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR identifies trifluoromethyl groups (δ -60 to -70 ppm), while <sup>13</sup>C NMR resolves aromatic chlorination patterns.

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 365.92).

- FT-IR : Peaks at 1100–1200 cm<sup>-1</sup> confirm C-F bonds, and 750–800 cm<sup>-1</sup> indicates C-Cl stretching .

Advanced Research Questions

Q. How do electronic effects of trifluoromethyl and chloro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-withdrawing nature of -CF3 and -Cl groups activates the benzene ring toward NAS. Computational studies (DFT) can model charge distribution, revealing meta/para-directing effects. Experimentally, kinetic assays under varying temperatures and solvents (e.g., DMF vs. THF) quantify activation energy differences. Compare reactivity with analogs (e.g., 2-chloro-5-trifluoromethyl derivatives) to isolate substituent impacts .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzal chloride derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. For example:

- Reproducibility Checks : Validate antiviral activity (e.g., HIV protease inhibition) using standardized cell lines (HeLa or Jurkat) and control compounds.

- Purity Analysis : Use HPLC-MS to confirm >98% purity, as trace impurities (e.g., unreacted aldehydes) may skew bioassay results.

- Dose-Response Curves : EC50 values should be compared across studies using identical buffer systems (e.g., PBS vs. Tris-HCl) .

Q. How can computational modeling predict this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Molecular dynamics (MD) simulations in software like GROMACS model degradation pathways. Input parameters include:

- pKa Values : Estimated via ChemAxon to identify protonation states.

- Thermal Stability : DFT calculates bond dissociation energies (BDEs) for C-Cl and C-CF3 bonds. Validate predictions with accelerated stability tests (40–80°C, 75% RH) and HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.